Evidence 1: Lipophilicity Advantage Over the Non-Fluorinated 2-Bromothiazole Core
The 1,1-difluoroethyl substituent at position 5 imparts a measurable increase in lipophilicity compared to the unsubstituted 2-bromothiazole core. The target compound exhibits an XLogP3-AA value of 2.8 [1], whereas 2-bromothiazole (CAS 3034-53-5) carries a LogP of 1.93 . This represents a ΔLogP of approximately +0.87 units, reflecting the lipophilic contribution of the difluoroethyl moiety. This differentiation is relevant because lipophilicity is a central determinant of membrane permeability, metabolic clearance, and off-target binding in drug discovery programmes [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 2-Bromothiazole (CAS 3034-53-5), LogP = 1.93 |
| Quantified Difference | ΔLogP ≈ +0.87 (calculated as 2.8 − 1.93) |
| Conditions | Computed values: XLogP3-AA from PubChem (2025.04.14 release); LogP from Chemsrc experimental database |
Why This Matters
A ΔLogP of ~0.9 units translates to an approximately 8-fold difference in octanol-water partition coefficient, meaningfully altering membrane permeability and pharmacokinetic behaviour of derived molecules—critical for medicinal chemists tuning lead compounds.
- [1] PubChem. 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole. CID 84792019. XLogP3-AA = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/1785556-50-4 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. doi:10.1517/17460441003605098 View Source
